molecular formula C2H4N2 B3052712 Ethyne-1,2-diamine CAS No. 4403-54-7

Ethyne-1,2-diamine

Cat. No. B3052712
CAS RN: 4403-54-7
M. Wt: 56.07 g/mol
InChI Key: PGAFCJWTBHYLDN-UHFFFAOYSA-N
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Description

Ethylenediamine (EDA) is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor . It is a basic amine and is widely used as a building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . It contains two primary amine groups .


Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine .


Molecular Structure Analysis

The molecular structure of Ethylenediamine is represented by the formula C2H4(NH2)2 . It has a molar mass of 60.100 g·mol−1 . The 3D structure of Ethylenediamine can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethylenediamine participates in various chemical reactions. For instance, it reacts with 1,2-dichloroethane to produce hydrogen chloride . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Ethylenediamine is a clear, colorless liquid at room temperature . It freezes at 8 °C and boils at 116 °C . It has an ammonia-like smell, and its vapors are extremely irritating . It is miscible with water at all concentrations .

Scientific Research Applications

Catalysis and Asymmetric Synthesis

Ethyne-1,2-diamine derivatives have significant applications in catalysis and asymmetric synthesis. The 1,2-diamine motif, a structural element of these derivatives, is present in various natural products with interesting biological activities and numerous pharmaceutical agents. Chiral 1,2-diamines are widely used as control elements in asymmetric synthesis and catalysis, making them attractive targets for synthetic chemists. Metal-catalyzed diamination reactions have been advancing, indicating potential extensive applications in the construction of natural products and drug molecules (Cardona & Goti, 2009).

Synthesis of Chiral Non-Racemic 1,2-Diamines

Synthesizing chiral non-racemic 1,2-diamines from readily available compounds like O-acetyl mandelic acid has been explored. These diamines are useful in the synthesis of key intermediates for preparing various pharmaceutical agents, demonstrating their significant role in drug synthesis and development (Saravanan et al., 2002).

Development of Synthetic Methods for Terminal Allenes

Ethyne-1,2-diamine derivatives are employed in the development of new synthetic methods for terminal allenes. Terminal allenes, obtained through copper-mediated cross-coupling reactions, have good yields and excellent functional group tolerance, indicating their potential in various chemical synthesis applications (Ye et al., 2015).

Electrocatalysis

Ethyne-1,2-diamine derivatives are also significant in electrocatalysis. For example, the electrocatalytic oxidation and reduction of ethyne on a Pt electrode were studied, showing the potential of these compounds in electrochemical applications and their roles in developing new electrocatalytic methods (Bełtowska-Brzezinska et al., 2002).

Formation of Substituted 1,2-Diamines

Ethyne-1,2-diamine derivatives contribute to the formation of substituted 1,2-diamines with complete regio- and stereoselective control. This method allows the creation of unique vicinal diamines, providing a fully substituted carbon center in a stereoselective manner under mild conditions (Kelley & Joullié, 2010).

Luminescent Metal-Organic Frameworks

These derivatives have applications in developing novel luminescent metal-organic frameworks, which have potential use in various fields like sensing, catalysis, and material science (Pham et al., 2008).

Quantum Monte Carlo Calculations

Ethyne-1,2-diamine derivatives are also significant in theoretical chemistry, particularly in Quantum Monte Carlo (QMC) calculations for studying molecular electrical properties (Coccia et al., 2012).

Safety And Hazards

Ethylenediamine is considered hazardous. It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Ethylenediamine is a widely used building block in chemical synthesis . It is commonly used as an intermediate to produce detergents, chelates, textile auxiliaries, agrochemicals, and polyamides . Its future directions could involve exploring new applications in these and other areas.

properties

IUPAC Name

ethyne-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAFCJWTBHYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477096
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyne-1,2-diamine

CAS RN

4403-54-7
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HA Mohammad‐Salim, N Acharjee… - … Journal of Quantum …, 2021 - Wiley Online Library
The [3 + 2] cycloaddition (32CA) reactions of 1‐pyrroline‐1‐oxide with acetylene and with a series of four symmetrically disubstituted acetylenes (XC ≡ CX, X = CH 3 , NH 2 , OH, F), …
Number of citations: 12 onlinelibrary.wiley.com
O Mó, I Alkorta, JC Guillemin, M Yáñez - Theoretical Chemistry Accounts, 2023 - Springer
The effect of changing the nature of the R substituent from the first row (H, Li, BeH, BH 2 , CH 3 , NH 2 , OH and F) to second row (Na, MgH, AlH 2 , SiH 3 , PH 2 , SH and Cl) on the …
Number of citations: 1 link.springer.com
MMQ TRAN - theses.hal.science
Méthodologie de synthèse d'imidazoles et de benzimidazoles. Approche de synthèse de la benzosceptrine et évaluation biol Page 1 HAL Id: tel-01260895 https://theses.hal.science/tel-…
Number of citations: 1 theses.hal.science
MQ Tran - 2015 - theses.hal.science
Méthodologie d'addition-cyclisation de guanidines et amidines sur les quinones pour la synthèse de 2-aminobenzimidazole. Application de cette stratégie à la synthèse de benzo-bis-2-…
Number of citations: 5 theses.hal.science

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